molecular formula C23H25N5O5S B2859751 (4-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 851809-96-6

(4-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2859751
CAS No.: 851809-96-6
M. Wt: 483.54
InChI Key: LQKONZBDCSGHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dimethoxyphenyl group, a 6-hydroxy-2-methyl moiety, and a piperazine ring linked to a furan-2-yl methanone. The thiazolo-triazole system is known for its bioactivity, particularly in enzyme inhibition and antimicrobial applications . The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence binding to aromatic receptors, while the piperazine-furan-2-yl methanone segment contributes to solubility and pharmacokinetic properties .

Properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5S/c1-14-24-23-28(25-14)22(30)20(34-23)19(15-6-7-16(31-2)18(13-15)32-3)26-8-10-27(11-9-26)21(29)17-5-4-12-33-17/h4-7,12-13,19,30H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKONZBDCSGHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, particularly focusing on its anticancer effects and other therapeutic potentials.

Structural Overview

The compound belongs to a class of heterocyclic compounds characterized by the presence of a piperazine ring and a thiazolo-triazole moiety. Its molecular formula is C20H25N5O4SC_{20}H_{25}N_{5}O_{4}S with a molecular weight of approximately 431.5 g/mol. The unique structural features contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds containing triazole and thiazole rings. For instance, derivatives similar to the target compound have shown significant inhibition against various cancer cell lines, including breast cancer and leukemia cells.

  • In Vitro Studies : A study conducted by the National Cancer Institute assessed the antitumor activity of triazole derivatives against 60 cancer cell lines. The results indicated that compounds with similar structural motifs exhibited promising antineoplastic activity, suggesting that modifications in the structure can enhance efficacy against specific cancer types .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Triazole derivatives have been noted for their ability to interfere with DNA synthesis and repair mechanisms in cancer cells .

Other Pharmacological Activities

Besides anticancer properties, the compound is also being investigated for other pharmacological effects:

  • Antimicrobial Activity : Compounds with similar structural characteristics have demonstrated antibacterial and antifungal properties. They are believed to disrupt microbial cell wall synthesis and function .
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Study 1: Antitumor Activity Assessment

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on MDA-MB-468 breast cancer cells. The compound was tested using the sulforhodamine B assay, which indicated a dose-dependent inhibition of cell growth.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

The results suggest that higher concentrations lead to significantly reduced viability, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related thiazolo-triazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organisms
Thiazole derivative A16Staphylococcus aureus
Thiazole derivative B32Escherichia coli

These findings support the potential use of such compounds in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitrogen- and sulfur-containing heterocycles with demonstrated pharmacological relevance. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogues

Compound Name / ID Key Structural Features Physical Properties (Melting Point, Yield) Bioactivity / Applications References
Target Compound Thiazolo-triazole, 3,4-dimethoxyphenyl, piperazine-furan-2-yl methanone N/A (synthesis not detailed in evidence) Hypothesized enzyme inhibition (extrapolated)
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone Thiazolo-triazole, 3-fluorophenyl, ethyl group, piperazine-furan-2-yl methanone N/A Potential CNS activity (structural inference)
Compound 6l () 1,2,4-Triazole, 4-methoxyphenyl, thiophen-2-yl, trifluoromethyl-furan M.p. 125–128°C, 93% yield Leukotriene biosynthesis inhibition
Compound 12 () Triazolo[3,4-b][1,3,4]thiadiazole, 4-methoxyphenyl, pyrazole Synthesis via diethyl oxalate, NaH in toluene Antifungal potential (molecular docking)
Compound 4 () Thiazole, 4-chlorophenyl, fluorophenyl-triazole, dihydropyrazole Isostructural, triclinic symmetry Structural studies (no bioactivity reported)

Key Observations

Core Heterocycle Variations: The target compound’s thiazolo-triazole core is distinct from simpler triazoles (e.g., 6l in ) but shares similarities with triazolo-thiadiazoles () in terms of nitrogen-rich systems. The thiazolo-triazole moiety may confer enhanced metabolic stability compared to triazoles alone . Substituents like 3,4-dimethoxyphenyl vs.

Physicochemical Properties :

  • Melting points for analogs range widely (125–200°C), suggesting that the target compound’s hydroxy and methoxy groups may lower its melting point compared to halogenated derivatives (e.g., 6r in : 176–177°C) .

The piperazine-furan-2-yl methanone motif (shared with ) is associated with CNS penetration, suggesting possible neuropharmacological applications .

Research Implications and Gaps

Further studies should prioritize:

  • Synthesis optimization (e.g., solvent systems from ).
  • In vitro screening against fungal/bacterial strains (cf. ).
  • Molecular dynamics simulations to compare binding modes with triazole-thiazole analogs .

Preparation Methods

Table 1: Critical Subunits and Their Synthetic Origins

Subunit Synthetic Approach Key Reagents
Thiazolo-triazole core Cyclocondensation of thioamide and hydrazine derivatives CS₂, NH₂NH₂, alkyl halides
3,4-Dimethoxyphenyl Electrophilic aromatic substitution Dimethyl sulfate, AlCl₃
Piperazine Nucleophilic ring-opening or alkylation 1,2-Dichloroethane, NH₃
Furan-2-yl methanone Friedel-Crafts acylation Furan, acetyl chloride

Stepwise Synthetic Protocols

Synthesis of 6-Hydroxy-2-Methylthiazolo[3,2-b]Triazole

The thiazolo-triazole core is constructed via a two-step cyclization process:

  • Thioamide Formation :
    Reaction of 2-aminothiazole with methyl hydrazinecarbodithioate in ethanol under reflux yields 2-methyl-5-mercapto-1,2,4-triazole[3,4-d]thiazole.

  • Oxidative Cyclization :
    Treatment with hydrogen peroxide (30%) in acetic acid at 80°C for 6 hours introduces the 6-hydroxy group while forming the fused thiazolo-triazole system.

Reaction Conditions :

  • Temperature: 80°C
  • Time: 6 hours
  • Yield: 68–72%

Introduction of the 3,4-Dimethoxyphenyl Methylene Group

The Mannich reaction is employed to attach the 3,4-dimethoxyphenyl group to the thiazolo-triazole core:

  • Mannich Base Formation :
    Reacting 6-hydroxy-2-methylthiazolo[3,2-b]triazole with 3,4-dimethoxybenzaldehyde and piperazine in methanol under acidic conditions (HCl, pH 4–5) produces the methylene-linked intermediate.

Optimization Notes :

  • Piperazine acts as both a base and a nucleophile.
  • Excess aldehyde (1.2 equiv) improves yield by minimizing dimerization.

Functionalization of the Piperazine Ring

The piperazine nitrogen is acylated with furan-2-carbonyl chloride:

  • Acylation Reaction :
    The intermediate from Step 2.2 reacts with furan-2-carbonyl chloride (1.5 equiv) in dichloromethane, using triethylamine (2.0 equiv) as a base. The reaction proceeds at 0°C to room temperature over 12 hours.

Key Data :

  • Yield: 85% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
  • Purity: ≥95% (HPLC).

Industrial-Scale Production Considerations

Catalytic Enhancements

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored to attach the furan moiety, though traditional acylation remains cost-effective for bulk synthesis.

Purification Challenges

  • Byproduct Removal : Silica gel chromatography effectively separates unreacted piperazine derivatives.
  • Crystallization : Recrystallization from ethanol/water (9:1) enhances purity to >98%.

Analytical Characterization

Table 2: Spectroscopic Data for Final Compound

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (s, 1H, triazole-H), 7.45–6.35 (m, 5H, aromatic), 4.15 (m, 4H, piperazine), 3.75 (s, 6H, OCH₃), 2.55 (s, 3H, CH₃)
HRMS (ESI+) m/z 483.54 [M+H]⁺ (calc. 483.54)
IR (KBr) 3420 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O)

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves (i) formation of the thiazolo-triazole core via cyclization under reflux with catalysts like triethylamine, (ii) coupling of the piperazine moiety using nucleophilic substitution, and (iii) final functionalization of the furan-2-yl methanone group. Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) are critical .
  • Yield Optimization : Use stepwise purification (e.g., column chromatography after each step) and monitor reaction progress via TLC. Adjust stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of piperazine derivatives to thiazolo-triazole intermediates) to minimize side products .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • Structural Confirmation :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and hydroxyl protons (broad singlet near δ 5.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ at m/z ~600) with <2 ppm error .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and >95% purity threshold; use C18 columns and acetonitrile/water gradients .

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the formation of undesired byproducts?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may promote hydrolysis of the furan-2-yl methanone group. Switch to chloroform or THF in later steps .
  • Temperature Control : Elevated temperatures (>80°C) accelerate triazole ring closure but risk decomposition of the 6-hydroxy group. Use controlled heating (60°C ± 2°C) with inert gas purging .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Systematic Substituent Variation :

  • Replace 3,4-dimethoxyphenyl with fluorophenyl or chlorophenyl to assess electron-withdrawing effects on receptor binding .
  • Modify the 2-methyl group on the thiazolo-triazole core to ethyl or hydrogen to study steric hindrance .
    • Biological Assays : Pair synthetic analogs with in vitro assays (e.g., kinase inhibition, antimicrobial MIC tests) and correlate activity with logP values and hydrogen-bonding capacity .

Q. What in silico strategies are effective for predicting target interactions and pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Focus on binding affinity (ΔG < −8 kcal/mol) and key residues (e.g., His310 for hydrogen bonding) .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability (TPSA > 80 Ų indicates poor absorption) and cytochrome P450 metabolism (CYP3A4 liability) .

Q. How can stability studies under physiological conditions inform formulation strategies?

  • Degradation Analysis : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; >90% stability is required for in vivo studies .
  • Light Sensitivity : Expose to UV-Vis light (λ = 365 nm) and track furan ring oxidation using FT-IR (loss of C-O-C peaks at 1250 cm⁻¹) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Reproducibility Checks : Standardize assay protocols (e.g., fixed cell lines for cytotoxicity, consistent ATP concentrations in kinase assays) .
  • Off-Target Screening : Use proteome-wide microarrays to identify non-specific binding, which may explain variability in IC50 values .

Q. How can the compound’s pharmacokinetic profile be optimized for CNS penetration?

  • Blood-Brain Barrier (BBB) Modeling : Calculate BBB permeability using PAMPA-BBB; aim for Pe > 4.0 × 10⁻⁶ cm/s. Introduce halogen atoms (e.g., fluorine) to enhance lipid solubility .
  • Prodrug Design : Mask the 6-hydroxy group with acetyl or phosphate esters to improve bioavailability, followed by enzymatic cleavage in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.